Dual Mechanism of Action: Direct Interference with PIP3 Binding and Facilitation of Akt Ubiquitination
SC66 exhibits a dual inhibitory function distinct from other Akt inhibitors. It directly interferes with the binding of PIP3 to the pleckstrin homology (PH) domain of Akt and simultaneously facilitates the ubiquitination and subsequent proteasomal degradation of Akt [1]. This contrasts with inhibitors like Akti-1/2, which competes for PH domain binding but stabilizes Akt and prevents ubiquitination [1].
| Evidence Dimension | Effect on Akt ubiquitination |
|---|---|
| Target Compound Data | Facilitates Akt ubiquitination and degradation |
| Comparator Or Baseline | Akti-1/2 (AKTi-VIII) stabilizes Akt and prevents SC66-induced ubiquitination |
| Quantified Difference | Pre-treatment with Akti-1/2 almost completely abolished SC66-induced Akt ubiquitination [1]. |
| Conditions | In vitro ubiquitination assay using HEK293T cell lysates and Akt immune complexes |
Why This Matters
This unique dual mechanism results in the degradation of the target protein rather than just its inhibition, a functional consequence that is not shared by other allosteric inhibitors like Akti-1/2, which can actually stabilize the kinase.
- [1] Jo, H., et al. (2011). Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination. Proc Natl Acad Sci U S A, 108(16), 6486–6491. View Source
